N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a pyridin-4-ylmethyl group at the amide nitrogen and a tetrazole ring at the 3-position of the benzamide core. The tetrazole moiety is a polar, acidic heterocycle known for its hydrogen-bonding capabilities, which can enhance interactions with biological targets. The pyridine ring contributes to solubility and π-π stacking interactions.
Properties
Molecular Formula |
C14H12N6O |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c21-14(16-9-11-4-6-15-7-5-11)12-2-1-3-13(8-12)20-10-17-18-19-20/h1-8,10H,9H2,(H,16,21) |
InChI Key |
BQKLSLUPRUCYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the benzamide core with pyridin-4-ylmethyl chloride under basic conditions.
Tetrazole Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide core or the pyridin-4-ylmethyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzoic acid, while reduction could produce N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzylamine.
Scientific Research Applications
Neuroprotective Agents
Recent studies have highlighted the potential of N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide as a neuroprotective agent. Research indicates that compounds with a similar structure can inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. The ability to prevent neurotoxicity and promote neuronal survival makes this compound a candidate for further investigation in neuroprotective therapies .
Inhibition of Protein Kinases
The compound has been explored for its efficacy as an inhibitor of specific protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies. Studies have shown that derivatives of this compound exhibit promising activity against c-Abl kinases, suggesting a potential role in cancer treatment .
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study focusing on neuroprotection, this compound was tested in vivo using a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Results demonstrated that treatment with the compound significantly increased the levels of tyrosine hydroxylase, a marker for dopaminergic neurons, thereby indicating its protective effects against neurodegeneration .
Case Study 2: Antitumor Activity
Another investigation evaluated the antitumor properties of this compound derivatives in various cancer cell lines. The results indicated that these compounds exhibited dose-dependent cytotoxicity against several cancer types, including breast and lung cancer cells. Mechanistic studies suggested that the compounds induce apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide and Analogs
Key Observations :
- Tetrazole vs. Trifluoromethyl : The tetrazole group in the target compound and the analog from enables hydrogen bonding, while the trifluoromethyl group in enhances lipophilicity and metabolic stability.
- Pyridine vs. Pyrimidine: The pyridin-4-ylmethyl group in the target compound and facilitates π-stacking, whereas the pyrimidinylaminoethyl substituent in introduces additional hydrogen-bonding sites (NH groups).
- Crystal Packing : In , the pyridine-benzamide dihedral angle (74.97°) and hydrogen-bonding networks (N–H⋯O, O–H⋯N) stabilize the crystal lattice, suggesting similar conformational rigidity in the target compound.
Pharmacological and Physicochemical Comparisons
Table 2: Hypothetical Pharmacological Properties Based on Substituent Effects
Supporting Data :
Biological Activity
N-(pyridin-4-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring , a pyridine ring , and a benzamide group . Its molecular formula is with a molecular weight of 294.31 g/mol. The IUPAC name is 2-(5-methyltetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide, and its canonical SMILES representation is CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=NC=C3.
| Property | Value |
|---|---|
| Molecular Formula | C15H14N6O |
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | 2-(5-methyltetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide |
| InChI Key | MVTRAPYSPYFSBZ-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It can interact with various receptor proteins, potentially altering their signaling pathways.
- Protein-Protein Interaction Disruption : The compound may interfere with critical protein complexes by binding to one protein and preventing its interaction with another.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). One study reported IC50 values for promising compounds that were significantly lower than those of established drugs like Golvatinib, indicating enhanced efficacy .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds containing tetrazole and pyridine rings have been shown to exhibit antibacterial and antifungal activities. For example, certain derivatives demonstrated effective inhibition against microbial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the tetrazole or pyridine moieties can significantly influence the compound's potency. For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions on the benzamide has been linked to enhanced biological activity .
Summary of Findings
The biological activity of this compound is underpinned by its ability to inhibit enzymes, modulate receptors, and disrupt protein interactions. Its structural features contribute to its potential as an anticancer and antimicrobial agent. Ongoing research into its SAR will likely yield more potent derivatives with improved therapeutic profiles.
Q & A
Advanced Research Question
- ADMET prediction : Tools like SwissADME or ADMETLab2 estimate permeability (e.g., logP ~2.5), CYP450 inhibition, and bioavailability.
- MD simulations : Molecular dynamics (e.g., GROMACS) assess binding stability to targets like kinases or GPCRs over 100-ns trajectories .
- Toxicity profiling : QSAR models flag potential hepatotoxicity or hERG channel interactions .
What synthetic bottlenecks exist in scaling up production for preclinical studies?
Advanced Research Question
- Low yields : Multi-step syntheses (e.g., ) may require flow chemistry or microwave-assisted reactions to improve efficiency.
- Purification hurdles : Replace column chromatography with recrystallization or centrifugal partitioning chromatography (CPC) for gram-scale batches.
- Costly reagents : Substitute cesium carbonate with cheaper bases (e.g., KCO) without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
